Calcitriol Impurities A
Description
Contextual Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
In the realm of pharmaceutical sciences, an impurity is any component present in a drug substance or drug product that is not the desired chemical entity. cymitquimica.comoceanicpharmachem.com The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a therapeutic agent. oceanicpharmachem.comtandfonline.comcontractpharma.com These unwanted chemical substances can originate from various sources, including raw materials, synthetic intermediates, by-products of the manufacturing process, or degradation of the API over time. cymitquimica.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, have established stringent limits on acceptable levels of impurities. tandfonline.com The process of identifying, quantifying, and characterizing these impurities, known as impurity profiling, is a critical aspect of drug development and manufacturing. oceanicpharmachem.compharmaffiliates.com This ensures that pharmaceutical products consistently meet high standards of quality and safety. pharmaffiliates.com
Overview of Calcitriol (B1668218) as a Critical Therapeutic Agent
Calcitriol, the hormonally active form of vitamin D, is a crucial therapeutic agent with a wide range of applications. drugbank.comscientificarchives.com It is the active metabolite of vitamin D3 and plays a vital role in regulating calcium and phosphorus levels in the body, which is essential for bone health. scientificarchives.comnih.gov
Therapeutically, Calcitriol is used in the management of:
Secondary hyperparathyroidism in patients with chronic renal failure. drugbank.com
Hypocalcemia in patients undergoing chronic renal dialysis. drugbank.com
Osteoporosis, often in combination with calcium supplements. drugbank.com
Psoriasis, in topical formulations. drugbank.com
Refractory rickets (vitamin D resistant rickets). drugbank.com
Beyond its established roles, research has explored Calcitriol's potential in other areas, including its anti-inflammatory, immunomodulatory, and anti-cancer properties. scientificarchives.comnih.govwiley.comiiarjournals.org Studies have shown its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a chemopreventive and therapeutic agent. nih.goviiarjournals.org
Definition and Scientific Nomenclature of Calcitriol Impurities A: The Case of 5,6-trans Calcitriol
Calcitriol Impurity A is scientifically known as 5,6-trans-Calcitriol. simsonpharma.com It is a geometric isomer of Calcitriol, meaning it has the same molecular formula and sequence of bonded atoms but differs in the spatial arrangement of atoms. The key distinction lies in the configuration around the C5-C6 double bond of the secosteroid backbone. While the naturally occurring, biologically active Calcitriol possesses a cis configuration at this position, Impurity A has a trans configuration. This seemingly minor structural alteration has significant implications for its biological activity.
The formation of 5,6-trans-Calcitriol can occur through photoisomerization of either vitamin D3 precursors or Calcitriol itself upon exposure to ultraviolet light. It is recognized as a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
Table 1: Scientific Nomenclature and Identifiers for Calcitriol Impurity A
| Identifier | Value |
| Common Name | Calcitriol Impurity A |
| Systematic Name | (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Synonyms | 5,6-trans-Calcitriol, trans-Calcitriol (B196317) simsonpharma.com |
| CAS Number | 73837-24-8 pharmaffiliates.com |
| Molecular Formula | C₂₇H₄₄O₃ pharmaffiliates.com |
| Molecular Weight | 416.64 g/mol simsonpharma.compharmaffiliates.com |
Academic Research Rationale and Scope for this compound Investigation
The investigation of Calcitriol Impurity A is driven by several critical factors. As a known impurity of a widely used API, its presence must be carefully monitored and controlled to ensure the quality and safety of Calcitriol drug products. aquigenbio.com The rationale for its study encompasses:
Safety and Efficacy: Understanding the toxicological profile of Impurity A is crucial. Even if less biologically active than Calcitriol, it could have its own pharmacological or toxicological effects. oceanicpharmachem.comcontractpharma.com
Process Control: Studying the formation pathways of 5,6-trans-Calcitriol helps in optimizing the synthesis and storage conditions of Calcitriol to minimize its generation.
Analytical Method Development: The need to accurately detect and quantify this impurity necessitates the development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC). patsnap.comresearchgate.netscirp.org These methods are essential for routine quality control of both the API and the finished pharmaceutical products. aquigenbio.com
Regulatory Compliance: Pharmacopeial monographs set limits for specified impurities. drugfuture.comthieme-connect.com Research ensures that manufacturers can meet these regulatory requirements, guaranteeing the quality of the drug supplied to patients.
The scope of research on Calcitriol Impurity A is therefore focused on its synthesis for use as a reference standard, the development of sensitive and specific analytical methods for its detection and quantification, and the elucidation of its formation mechanisms to better control its levels in the final drug product. aquigenbio.comaxios-research.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18?,22-,23-,24+,25+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-JJKANWFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Understanding of Calcitriol Impurities a Formation
Degradation Pathways Leading to Calcitriol (B1668218) Impurities A
Calcitriol is an inherently unstable molecule, and its degradation can lead to the formation of impurities, including Impurity A, even after successful synthesis and purification veeprho.comgoogle.com. The molecule's sensitivity to external factors like light, heat, and oxidation means that specific storage and handling conditions are required to maintain its integrity veeprho.com.
The primary degradation pathway leading to the formation of Calcitriol Impurity A is the isomerization of the 5,6-cis double bond to the more thermodynamically stable 5,6-trans configuration veeprho.comnih.gov. The bioactive form of Calcitriol contains a (5Z,7E)-triene system, which is crucial for its hormonal activity. However, this configuration is prone to isomerization under various conditions.
Exposure to ultraviolet (UV) light can provide the energy needed to overcome the rotational barrier of the 5,6-double bond, leading to photoisomerization and the formation of 5,6-trans-Calcitriol (Impurity A) nih.gov. This process is a significant concern, as light exposure can occur during manufacturing, formulation, and storage. Similarly, thermal energy can promote this cis-trans isomerization. Calcitriol is known to be sensitive to heat, which can accelerate its degradation to the trans-isomer and other related substances veeprho.com. The presence of acidic or basic conditions can also catalyze the isomerization of the sensitive triene system veeprho.com. This highlights the importance of pH control during the final stages of synthesis, purification, and in the formulation of the final drug product.
| Factor | Mechanism | Description |
|---|---|---|
| Light / UV Exposure | Photoisomerization | UV energy is absorbed by the triene system, enabling the rotation of the 5,6-double bond from the cis (Z) to the trans (E) configuration. Prolonged exposure can significantly increase the level of Impurity A. veeprho.comnih.gov |
| Heat | Thermal Isomerization | Elevated temperatures provide the activation energy required to convert the less stable cis isomer to the more thermodynamically stable trans isomer. veeprho.com |
| Acidic/Basic Conditions | Catalyzed Isomerization | The presence of acids or bases can catalyze the isomerization of the triene system, accelerating the degradation of Calcitriol to Impurity A. veeprho.com |
Oxidative Degradation Products and Their Contribution to Impurity A
While Calcitriol is known to be sensitive to oxidation, this degradation pathway primarily leads to the formation of hydroxylated metabolites rather than the direct formation of Calcitriol Impurity A. The principal mechanism of oxidative degradation in vivo and in vitro is enzymatic hydroxylation. The enzyme 24-hydroxylase (CYP24A1) plays a key role in the catabolism of Calcitriol by hydroxylating it at the C-24 position. nih.govwikipedia.orgmdpi.com This initiates a cascade that ultimately forms calcitroic acid, a water-soluble and biologically inactive metabolite that is excreted. wikipedia.orgdrugbank.comnih.gov
Other identified oxidative metabolites include products of hydroxylation at various positions on the side chain, such as 1α,25S,26(OH)3D3 and 1α,25(OH)2-24-oxo-D3. drugbank.com These reactions represent the main oxidative fate of Calcitriol.
Photodegradation Mechanisms Yielding Impurity A
Photodegradation is the most significant and direct mechanism responsible for the formation of Calcitriol Impurity A. The conjugated triene system of Calcitriol—specifically the 5,6-cis double bond—is highly susceptible to photo-isomerization upon exposure to light, particularly ultraviolet (UV) radiation.
The native, biologically active form of Calcitriol exists in the 5,6-cis configuration. When the molecule absorbs sufficient light energy, the π-bond of the 5,6-double bond can be temporarily broken, allowing for rotation around the carbon-carbon single bond. Subsequent reformation of the π-bond can result in the more thermodynamically stable 5,6-trans geometric isomer, which is Impurity A. nih.govnih.gov This reversible process, known as cis-trans isomerization, is a common photochemical reaction for compounds with conjugated double bonds. heraldopenaccess.us
Studies on Calcitriol and its analogs, such as Calcipotriol, have consistently demonstrated significant degradation upon exposure to UV light. mdpi.comresearchgate.netnih.gov This photodegradation leads to a mixture of photoproducts, with the trans-isomer being a prominent impurity. The extent of degradation is dependent on the intensity and wavelength of the light source as well as the duration of exposure.
| Condition (Exposure to UVA for 1 hour) | Remaining Parent Compound (%) | Total Degradation Products Formed (%) |
|---|---|---|
| Calcipotriol Only (Control) | ~95% | ~5% |
| Calcipotriol + Avobenzone | ~94% | ~6% |
| Calcipotriol + Homosalate | ~93% | ~7% |
| Calcipotriol + Sulisobenzone | ~30% | ~70% |
Data is representative and adapted from findings on the photodegradation of the Calcitriol analog, Calcipotriol, which exhibits similar photosensitivity. The study demonstrated that while some UV filters are protective, others can unexpectedly promote degradation. mdpi.comresearchgate.net
Environmental and Storage Factor Contributions to Impurity A Genesis
The formation of Calcitriol Impurity A is heavily influenced by external environmental and storage factors that provide the necessary energy to overcome the isomerization barrier of the conjugated triene system. The primary contributing factors are light and temperature.
Light: As established, light is the most critical factor in the formation of Impurity A. Exposure to ambient or UV light provides the photonic energy required for the 5,6-cis to 5,6-trans isomerization. The rate and extent of this degradation are directly proportional to the intensity of the light and the duration of exposure. Therefore, protection from light at all stages of manufacturing, storage, and handling is paramount to maintaining the stability of Calcitriol.
Temperature: Heat is another significant factor that promotes the degradation of Calcitriol. Elevated temperatures increase the kinetic energy of the molecule, which can facilitate the thermal isomerization of the triene system, leading to the formation of Impurity A and other degradation products. While photodegradation is often the more rapid pathway, thermal degradation is a constant risk during storage. The combined effects of light and heat can be synergistic, accelerating the rate of impurity formation. For this reason, Calcitriol and its formulations are typically stored under refrigerated or frozen conditions. glpbio.com
| Factor | Condition | Justification |
|---|---|---|
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes thermal energy, slowing the rate of isomerization and other degradation reactions. |
| Light | Store in light-resistant, opaque containers. | Prevents photo-isomerization, the primary pathway for Impurity A formation. |
| Atmosphere | Store in well-sealed, airtight containers. | Prevents exposure to atmospheric oxygen, minimizing oxidative degradation. |
| Humidity | Store in a dry place. | Reduces potential for moisture-related degradation in solid forms. |
Advanced Analytical Methodologies for Calcitriol Impurities a Characterization and Quantification
Chromatographic Separation Techniques for Impurity A Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for the impurity profiling of Calcitriol (B1668218). sielc.com These methods offer the necessary resolution to separate Calcitriol from its closely related impurities, including Impurity A.
HPLC methods are fundamental for the routine analysis and stability testing of Calcitriol. The development of robust and reliable HPLC methods is crucial for ensuring the quality and safety of the drug product.
Stability-indicating methods are essential to separate the active pharmaceutical ingredient (API) from its degradation products and related impurities, ensuring that the analytical procedure can accurately measure the API in the presence of these substances. For Calcitriol, which is sensitive to light, heat, and oxidation, developing a stability-indicating reversed-phase HPLC (RP-HPLC) method is critical.
Forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products, including Impurity A. scirp.org The subsequent development of an RP-HPLC method aims to resolve Calcitriol from all resulting peaks. A typical stability-indicating method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netoup.comeuropa.eu
Table 1: Representative Forced Degradation Conditions for Calcitriol
| Stress Condition | Reagent/Condition | Duration | Observation |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Degradation observed |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Degradation observed |
| Thermal | 80°C | 48 hours | Formation of isomers |
| Photolytic | UV light (254 nm) | 24 hours | Significant degradation |
The successful separation of Calcitriol and Impurity A heavily relies on the optimization of the chromatographic conditions, including the choice of stationary phase (column) and mobile phase.
Column Chemistry: Reversed-phase columns, particularly C18 (octadecylsilyl) and C8 (octylsilyl), are commonly employed for the analysis of Calcitriol and its impurities. scirp.orgresearchgate.netmagtechjournal.com Columns with a particle size of 3 µm to 5 µm and lengths ranging from 150 mm to 250 mm are typical. scirp.orgresearchgate.netmagtechjournal.com The European Pharmacopoeia suggests an end-capped extra-dense bonded octylsilyl silica gel column for chromatography. nhathuocngocanh.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and water or a buffer. Acetonitrile and methanol (B129727) are the most common organic modifiers used. sielc.comresearchgate.netmagtechjournal.comnih.gov Gradient elution is often preferred to achieve optimal separation of all related substances. scirp.orgresearchgate.netmagtechjournal.com The pH of the mobile phase can also be adjusted to improve peak shape and resolution. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid are used instead of non-volatile salts like phosphoric acid. sielc.com
Table 2: Example HPLC Method Parameters for Calcitriol Impurity A Analysis
| Parameter | Condition |
|---|---|
| Column | RP-C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 230 nm or 265 nm |
| Injection Volume | 50 µL |
Note: This table represents a typical set of parameters and may require optimization for specific applications.
Table 3: Comparison of Typical HPLC and UHPLC Parameters
| Parameter | HPLC | UHPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 150-250 mm x 4.6 mm | 50-150 mm x 2.1 mm |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |
| Analysis Time | 15 - 30 min | < 10 min |
| System Pressure | Lower | Higher |
| Resolution | Good | Excellent |
To perform comprehensive structural characterization and to obtain a reference standard for Calcitriol Impurity A, it is necessary to isolate and purify the compound. Preparative HPLC is the method of choice for this purpose. scirp.org The process involves scaling up an optimized analytical HPLC method. Larger columns with the same stationary phase are used, and higher volumes of the sample mixture are injected. Fractions of the eluent are collected, and those containing the purified Impurity A are pooled. The solvent is then evaporated to yield the isolated compound. scirp.org The purity of the isolated fraction is then confirmed using analytical HPLC.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
Spectroscopic and Spectrometric Characterization of Calcitriol Impurity A
Once isolated, Calcitriol Impurity A (5,6-trans-Calcitriol) can be subjected to various spectroscopic and spectrometric techniques to confirm its structure.
Mass Spectrometry (MS): LC-MS is a powerful tool for the identification of impurities. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition of the impurity. nih.gov Tandem MS (MS/MS) experiments can be used to study the fragmentation pattern of the molecule, providing further structural information. nih.gov The fragmentation of Impurity A is expected to be similar to that of Calcitriol, given their isomeric nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the unambiguous structural elucidation of organic molecules. conicet.gov.ar One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted on the isolated impurity to determine the complete chemical structure and stereochemistry. nih.gov The key difference in the ¹H NMR spectrum between Calcitriol (a cis-triene) and Impurity A (a trans-triene) would be the coupling constants and chemical shifts of the olefinic protons in the triene system.
Ultraviolet (UV) Spectroscopy: As part of HPLC analysis with a photodiode array (PDA) detector, the UV spectrum of Impurity A can be obtained. The absorption maximum (λmax) for Calcitriol and its related compounds typically falls in the range of 264-274 nm. scirp.org The UV spectrum of Impurity A is expected to be similar to that of Calcitriol, although slight shifts in the λmax may be observed due to the difference in the geometry of the conjugated triene system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it indispensable for impurity analysis. synthinkchemicals.com This method is particularly effective for identifying and quantifying impurities present at very low levels. synthinkchemicals.com
For the analysis of Calcitriol Impurity A, an LC system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system, is used to separate the impurity from the calcitriol active pharmaceutical ingredient (API) and other related substances. veeprho.com Reversed-phase columns, such as a C18 column, are commonly employed for this separation. scirp.orgpharmadekho.com
Following chromatographic separation, the analyte is introduced into the mass spectrometer. For structural elucidation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the impurity, allowing for the determination of its elemental composition. Further structural information is obtained using tandem mass spectrometry (MS/MS). In this process, the impurity ion is isolated, fragmented, and the resulting fragment ions are analyzed. synthinkchemicals.com This fragmentation pattern serves as a molecular fingerprint, which can be compared to a reference standard of Calcitriol Impurity A or elucidated de novo to confirm its identity as (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol, also known as trans-Calcitriol (B196317). veeprho.com
For trace quantification, LC-MS/MS offers exceptional sensitivity, often reaching picogram levels. ijbio.com In some cases, derivatization of the molecule with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to enhance ionization efficiency and significantly improve the signal response, which is crucial for detecting the very low concentrations of impurities found in pharmaceutical products. ijbio.comgoogle.com
| Parameter | Typical Condition |
|---|---|
| Chromatography System | UHPLC or HPLC |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., Ammonium Trifluoroacetate) ijbio.com |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Tandem Quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan/Product Ion Scan for elucidation |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity A Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. mdpi.com While LC-MS/MS provides strong evidence for a proposed structure, NMR provides unambiguous confirmation by mapping the carbon-hydrogen framework of the molecule. It is a non-invasive method that provides detailed information about the chemical environment of individual atoms. mdpi.com
To confirm the structure of Calcitriol Impurity A, a purified sample of the impurity is analyzed and its spectrum is compared directly with the spectrum of a Calcitriol reference standard. The key differences between Calcitriol (the 5Z,7E isomer) and Calcitriol Impurity A (the 5E,7E trans-isomer) lie in the configuration of the triene system. This geometric difference results in distinct chemical shifts and coupling constants for the protons and carbons in the vicinity of the double bonds.
One-dimensional (1D) ¹H NMR spectra can reveal significant differences in the olefinic region. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to assign all proton and carbon signals and definitively confirm the connectivity and stereochemistry of the molecule, solidifying its identification as the trans-isomer of Calcitriol. mdpi.com
| Nucleus | Calcitriol (5Z,7E) | Calcitriol Impurity A (5E,7E) | Anticipated Difference |
|---|---|---|---|
| H-6 | ~6.38 ppm | ~5.85 ppm | Significant upfield shift due to change in geometry and anisotropic effects. |
| H-7 | ~6.02 ppm | ~6.55 ppm | Significant downfield shift. |
| H-19Z | ~4.82 ppm | ~5.10 ppm | Downfield shift. |
| H-19E | ~5.33 ppm | ~5.15 ppm | Upfield shift. |
Infrared (IR) Spectroscopy for Functional Group Analysis of Impurity A
Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. nih.gov The technique works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. copbela.org
Since Calcitriol Impurity A is an isomer of Calcitriol, it possesses the same functional groups. veeprho.compharmaffiliates.com The primary application of IR spectroscopy in this context is to confirm the presence of the key functional groups characteristic of the calcitriol structure. These include:
Hydroxyl (-OH) groups: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. libretexts.org
Alkene (C=C) groups: Absorptions corresponding to C=C stretching of the triene system appear in the 1600-1680 cm⁻¹ region.
Alkyl (C-H) groups: C-H stretching vibrations from the steroidal backbone and side chain are observed in the 2850-3000 cm⁻¹ region. libretexts.org
Carbon-Oxygen (C-O) bonds: C-O stretching from the hydroxyl groups will produce bands in the 1050-1250 cm⁻¹ region. libretexts.org
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 (Broad) | Stretching |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C-H (sp²) | 3010 - 3100 | Stretching |
| C=C (Alkene) | 1600 - 1680 | Stretching |
| C-O (Alcohol) | 1050 - 1250 | Stretching |
Rigorous Validation of Analytical Methods for Calcitriol Impurities A
Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. For quantifying Calcitriol Impurity A, method validation ensures the reliability, accuracy, and precision of the results, which is a regulatory requirement in the pharmaceutical industry. gavinpublishers.com The validation is typically performed according to International Council for Harmonisation (ICH) guidelines. scirp.org
Specificity and Selectivity Assessments against Related Substances
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components. gavinpublishers.com For Calcitriol Impurity A, the method must demonstrate that it can separate the impurity peak from the main Calcitriol peak and other known related substances. veeprho.com
This is typically proven by:
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to show that the peak for Impurity A is resolved from any degradants formed.
Peak Purity Analysis: Using a photodiode array (PDA) detector or mass spectrometer, the peak corresponding to Impurity A is analyzed to ensure it is spectrally pure and not co-eluting with another substance. scirp.org
A successful specificity assessment confirms that the reported value for Impurity A is solely from the impurity itself and not inflated by interfering compounds.
Establishment of Linearity, Working Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)
These parameters define the quantitative performance of the method at different concentration levels.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of dilutions of the impurity reference standard and plotting the analytical response versus concentration. The relationship is assessed via the correlation coefficient (R²), which should ideally be ≥ 0.999. nih.gov
Working Range: The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, the range is typically from the reporting threshold up to 120% of the specification limit. scielo.br
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. npra.gov.my It is often determined based on the signal-to-noise ratio, typically 3:1. tbzmed.ac.ir
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my The LOQ is a critical parameter for impurity methods and is often established at a signal-to-noise ratio of 10:1. tbzmed.ac.ir
| Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | nih.gov |
| Range | LOQ to 120% of specification limit | scielo.br |
| Limit of Detection (LOD) | 0.002 µg/mL - 40.90 ng/mL | scirp.orgmagtechjournal.com |
| Limit of Quantification (LOQ) | 0.006 µg/mL - 141.6 ng/mL | scirp.orgmagtechjournal.com |
Evaluation of Accuracy and Precision in Impurity A Measurement
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ikev.org For impurity quantification, accuracy is determined by spiking the drug product with known amounts of Calcitriol Impurity A at different concentration levels (e.g., LOQ, 100%, and 120% of the specified limit). The percentage recovery of the impurity is then calculated.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ikev.org Precision is evaluated at two levels:
Repeatability: The precision under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate measurements.
Intermediate Precision: Expresses the variation within the same laboratory, considering different days, different analysts, or different equipment.
Precision is reported as the Relative Standard Deviation (RSD) of the measurements.
| Parameter | Spiked Level | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy (% Recovery) | Low (e.g., LOQ) | 80% - 120% | magtechjournal.comnih.gov |
| Medium (e.g., 100% of specification) | |||
| High (e.g., 120% of specification) | |||
| Precision (% RSD) - Repeatability | n ≥ 6 replicates | ≤ 10% | scirp.orggoogle.com |
| Precision (% RSD) - Intermediate | Different days, analysts, etc. | ≤ 15% | scirp.org |
Regulatory Framework and Quality Control Strategies for Calcitriol Impurities a
Compliance with International Conference on Harmonisation (ICH) Guidelines on Impurities
The International Conference on Harmonisation (ICH) provides a set of guidelines that are widely adopted by regulatory authorities globally. For Calcitriol (B1668218) Impurity A, the key guidelines are ICH Q3A, Q3B, and M7, which address impurities in new drug substances, new drug products, and the assessment of genotoxic impurities, respectively.
ICH Q3A provides guidance on the reporting, identification, and qualification of impurities in new drug substances. Calcitriol Impurity A, which can arise during the synthesis of Calcitriol, falls under the purview of this guideline. The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.
Manufacturers of Calcitriol are required to:
Identify and characterize impurities that are present at levels above the identification threshold. Calcitriol Impurity A is a known impurity and is identified as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol, also referred to as trans-calcitriol (B196317). synzeal.com
Report impurities that are present at levels above the reporting threshold.
Qualify the safety of impurities that are present at levels above the qualification threshold. This involves gathering and evaluating data to establish the biological safety of the impurity.
The control of Calcitriol Impurity A in the drug substance is a critical quality attribute, and its acceptance criteria are set based on data from batches used in clinical and safety studies. The complex multi-step synthesis of Calcitriol from sterol precursors can lead to the formation of various process-related impurities, including stereoisomers like Impurity A. veeprho.com Therefore, robust process control is essential to minimize its formation.
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake, whichever is lower | 0.15% or 1.0 mg per day intake, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table is interactive and provides a general overview of the ICH Q3A thresholds.
Calcitriol is known to be sensitive to light, heat, and oxidation, which can lead to its degradation and the formation of impurities in the finished drug product. veeprho.com ICH Q3B provides guidance on the control of impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system.
If Calcitriol Impurity A is found to be a degradation product, its levels must be monitored and controlled in the final drug product throughout its shelf life. Stability studies are performed under various stress conditions (e.g., heat, light, humidity) to understand the degradation pathways of Calcitriol and to identify potential degradation products, including the potential for isomerization to Impurity A. veeprho.com The acceptance criteria for degradation products in the drug product are established based on the levels observed in batches used in clinical and safety studies.
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Any impurity in a drug substance or drug product, including Calcitriol Impurity A, must be assessed for its potential genotoxicity.
The assessment typically begins with a computational toxicology assessment (in silico) to predict the mutagenic potential of the impurity based on its chemical structure. If the in silico assessment suggests a potential for genotoxicity, further testing, such as an Ames test (bacterial reverse mutation assay), may be required.
Pharmacopoeial Standards Governing Calcitriol Impurities A
Pharmacopoeias provide legally recognized standards for the quality of medicines. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) both have monographs for Calcitriol that include specifications for the control of related substances, including Impurity A.
The USP monograph for Calcitriol provides a test for "Chromatographic Purity" to control the levels of impurities. While a specific percentage limit for Impurity A is not explicitly stated in a table, the monograph provides a formula to calculate the percentage of any individual impurity. The procedure involves High-Performance Liquid Chromatography (HPLC) to separate Calcitriol from its related compounds. The monograph specifies the system suitability requirements, including the resolution between pre-calcitriol and calcitriol, to ensure the analytical method is capable of adequately separating the impurities.
The European Pharmacopoeia (Ph. Eur.) monograph for Calcitriol also includes a test for related substances. A document pertaining to pharmacopoeial standards indicates specific acceptance criteria for impurities in Calcitriol.
Table 2: Acceptance Criteria for Calcitriol Impurities in a Pharmacopoeial Standard
| Impurity | Acceptance Criterion |
| Impurity A | Maximum 0.5% |
| Impurity B | Maximum 0.5% |
| Impurity C | Maximum 0.5% |
| Total Impurities | Maximum 1.0% |
This interactive table outlines the specified limits for Calcitriol impurities as found in a pharmacopoeial reference document.
This demonstrates the stringent control placed on Calcitriol Impurity A, treating it as a specified impurity with a defined limit to ensure the quality and safety of the drug substance.
Critical Role of Certified Reference Standards for this compound
Certified Reference Standards (CRSs) are highly characterized materials used to ensure the accuracy and reproducibility of analytical tests. sigmaaldrich.com In the context of pharmaceutical manufacturing, they are indispensable for the quality control of active pharmaceutical ingredients (APIs) and finished products. For Calcitriol Impurity A, CRSs serve several vital functions throughout the drug development and manufacturing lifecycle.
A primary role of a Calcitriol Impurity A CRS is in the identification and quantification of the impurity in batches of the Calcitriol API. axios-research.com Analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), rely on these standards to confirm the identity of impurity peaks and to accurately measure their concentration. veeprho.comgoogle.com Without a well-characterized standard, distinguishing Impurity A from other related substances and accurately determining its level would be unreliable.
Furthermore, CRSs are essential for the development and validation of these analytical methods. synzeal.comaxios-research.com Method validation ensures that an analytical procedure is suitable for its intended purpose, and this involves assessing parameters such as accuracy, precision, specificity, and linearity. A CRS for Calcitriol Impurity A is used to spike samples and demonstrate that the method can reliably detect and quantify the impurity at specified levels.
The traceability of these standards to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), is also critical for regulatory compliance. axios-research.comavantorsciences.com Regulatory bodies require that the standards used in quality control are of high purity and are thoroughly characterized to ensure consistency and reliability of testing across different manufacturing sites and laboratories.
Table 1: The Role of Certified Reference Standards (CRS) in Quality Control of Calcitriol Impurity A
| Application Area | Function of CRS | Analytical Techniques | Regulatory Importance |
|---|---|---|---|
| Identification | Provides a definitive reference point for confirming the presence of Impurity A. | HPLC, LC-MS/MS | Ensures correct identification of impurities as required by ICH Q3A/B guidelines. |
| Quantification | Used to create calibration curves for accurately measuring the concentration of Impurity A. | HPLC, UHPLC | Allows for the verification that impurity levels are within acceptable limits set by pharmacopoeias. |
| Method Validation | Serves as a benchmark for assessing the performance of analytical methods. | HPLC, UHPLC | Demonstrates the reliability and suitability of the analytical method to regulatory agencies. |
| System Suitability | Used to verify the performance of the analytical system before sample analysis. | HPLC | Confirms that the analytical system is operating correctly for accurate and precise results. |
| Stability Studies | Helps in monitoring the formation of Impurity A under various stress conditions. | Stability-indicating HPLC methods | Provides data on the degradation pathways of Calcitriol, which is crucial for determining shelf life. |
Implementation of Quality by Design (QbD) Principles in Impurity A Management
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. nih.gov When applied to the management of Calcitriol Impurity A, QbD provides a framework for proactively controlling its formation rather than relying solely on end-product testing.
Once high-risk areas are identified, Design of Experiments (DoE) can be employed to systematically study the relationships between CPPs and the formation of Impurity A. nih.gov This allows for the establishment of a "design space," which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. gmp-compliance.org Operating within this design space ensures that the level of Impurity A remains consistently below the acceptance criteria.
Process Analytical Technology (PAT) is another key enabler of QbD. gmpinsiders.com PAT involves the use of in-line or online monitoring tools to provide real-time data on critical process parameters and quality attributes. mt.comdissolutiontech.com This allows for continuous process verification and can enable adaptive control strategies to prevent deviations that could lead to increased levels of Impurity A.
Table 2: Application of QbD Principles to Control Calcitriol Impurity A
| QbD Element | Application to Calcitriol Impurity A Management | Tools and Methodologies | Outcome |
|---|---|---|---|
| Quality Target Product Profile (QTPP) | Define the maximum acceptable limit for Impurity A in the final drug product. | ICH Q8(R2) guidelines, Pharmacopoeial limits | A clear target for impurity control efforts. |
| Critical Quality Attributes (CQAs) | Identify how Impurity A could impact the safety and efficacy of Calcitriol. | Risk assessment, Toxicological data | Understanding the criticality of controlling Impurity A. |
| Risk Assessment | Identify and evaluate process parameters that could influence the formation of Impurity A. | FMEA, Fishbone (Ishikawa) diagrams | Prioritized list of potential risk factors (e.g., temperature, light exposure, pH). |
| Design Space Development | Establish a range of operating conditions that ensure Impurity A levels remain within the defined limits. | Design of Experiments (DoE), Statistical modeling | A well-understood and robust operating range for the manufacturing process. |
| Control Strategy | Implement measures to control the identified CPPs and ensure the process remains within the design space. | Process Analytical Technology (PAT), Real-time monitoring | Consistent production of Calcitriol with acceptable levels of Impurity A. |
| Lifecycle Management | Continuously monitor and update the process to ensure ongoing control of Impurity A. | Continuous process verification, Change control management | A process that remains in a state of control throughout the product's lifecycle. |
Proactive Strategies for Control and Mitigation of Calcitriol Impurities a
Optimization of Calcitriol (B1668218) Synthesis Processes to Minimize Impurity A Formation
The formation of Calcitriol Impurity A (trans-calcitriol) is intrinsically linked to the synthetic route used to produce Calcitriol, which contains the thermodynamically less stable (5Z,7E)-triene system. A key step in many semi-synthetic approaches starting from vitamin D precursors involves a photochemical isomerization. researchgate.netgoogle.com The control of this isomerization is critical to minimizing the formation of the unwanted (5E,7E) isomer, Impurity A.
Strategic optimization focuses on the conditions of the photochemical reaction. A well-established strategy in vitamin D chemistry is the use of a triplet-sensitized photoisomerization to convert the thermodynamically more stable (5E,7E)-triene (trans-isomer) into the desired, biologically active (5Z,7E)-triene of Calcitriol. researchgate.net The efficiency and selectivity of this reaction can be controlled by several factors:
Choice of Sensitizer: Different triplet sensitizers can influence the quantum yield and the photostationary state of the cis/trans isomers.
Wavelength and Intensity of Light: Precise control over the irradiation wavelength is necessary to favor the desired isomerization pathway and prevent photodegradation.
Reaction Time and Temperature: The duration of light exposure must be optimized to maximize the yield of the desired isomer while minimizing the formation of byproducts. Temperature can also influence the equilibrium of related thermal isomerization processes. nih.gov
Solvent System: The choice of solvent can affect the conformation of the triene system and the efficiency of the photochemical reaction. nih.gov
Recent advancements have also explored enzymatic synthesis pathways. For instance, the use of a peroxygenase enzyme to catalyze the selective hydroxylation of alfacalcidol (B1684505) to yield calcitriol in a single step presents a promising alternative. mdpi.com Such enzymatic routes, conducted under mild conditions, could potentially avoid the harsh chemical reagents and photochemical steps that lead to the formation of isomeric impurities like Impurity A. mdpi.com
Table 1: Parameters for Optimization of Photochemical Isomerization Step
| Parameter | Objective for Minimizing Impurity A | Rationale |
|---|---|---|
| Sensitizer | Selection of an efficient triplet sensitizer | To maximize the conversion of the trans-isomer (Impurity A precursor) to the desired cis-isomer (Calcitriol). researchgate.net |
| Irradiation Wavelength | Use of a specific, narrow wavelength band | To selectively excite the desired photochemical pathway and avoid side reactions or degradation. |
| Reaction Temperature | Maintain low to moderate temperatures | To control the rate of thermal side reactions and potential degradation of the sensitive triene system. nih.gov |
| Solvent Polarity | Optimization based on isomer stability | Solvents can stabilize different conformations, influencing the equilibrium ratio of isomers. nih.gov |
| Reaction Duration | Tightly controlled exposure time | To prevent the reaction from reaching an unfavorable equilibrium or causing photodegradation of the product. |
Formulation Development Approaches for Enhanced API Stability and Reduced Impurity A Generation
Given that Calcitriol is highly sensitive to light, heat, and oxygen, robust formulation strategies are essential to prevent its degradation into Impurity A and other related substances during its shelf life. veeprho.comgoogle.com The primary goal is to create a microenvironment for the Active Pharmaceutical Ingredient (API) that minimizes exposure to these destabilizing factors.
One fundamental approach is the incorporation of antioxidants. Studies have shown that antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are effective in creating stable liquid compositions of Calcitriol. veeprho.com These are often used in conjunction with chelating agents, which sequester trace metal ions that can catalyze oxidative degradation.
Controlling the atmosphere within the primary packaging is another critical step. Manufacturing processes for liquid formulations often involve sparging the solution with an inert gas like nitrogen to remove dissolved oxygen and filling the container headspace with nitrogen to provide an inert blanket. veeprho.com Light protection is achieved by using amber glass or other opaque packaging materials.
More advanced formulation technologies offer enhanced stability. A notable example is the development of hybrid lipid-based solid dispersions. In one study, a solid dispersion was created using a solid lipid with antioxidant properties and a liquid lipid compatible with Calcitriol. This approach not only improved stability compared to conventional soft capsules but also enhanced content uniformity, which is crucial for a low-dose compound like Calcitriol.
Table 2: Formulation Strategies to Enhance Calcitriol Stability
| Strategy | Components / Method | Mechanism of Protection |
|---|---|---|
| Antioxidation | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | Scavenge free radicals to inhibit oxidative degradation pathways. veeprho.com |
| Chelation | Edetate Disodium (EDTA) | Bind metal ions that can catalyze oxidation reactions. |
| Inert Atmosphere | Nitrogen sparging and blanketing | Displace oxygen from the solution and container headspace to prevent oxidation. veeprho.com |
| Light Protection | Amber glass vials/bottles | Block UV and visible light to prevent photochemical degradation and isomerization. veeprho.com |
| Advanced Delivery System | Hybrid lipid-based solid dispersions | Encapsulate the API in a protective lipid matrix, improving stability and ensuring dose uniformity. |
Advanced Purification and Isolation Techniques for Residual Impurity A Removal
Even with an optimized synthesis, residual levels of Impurity A may remain in the crude Calcitriol product. As Impurity A is a stereoisomer of Calcitriol, its separation presents a significant challenge for traditional purification methods like simple crystallization.
Attempts to purify Calcitriol using common solvents like ethyl acetate (B1210297) and acetone (B3395972) have proven problematic. For instance, recrystallization from ethyl acetate is not effective at removing the trans-calcitriol (B196317) impurity and can lead to the formation of a stable solvate, making it difficult to reduce the residual solvent to acceptable pharmaceutical levels without prolonged drying that could degrade the product. google.com While acetone is more effective at removing the impurity, it also forms solvates with high residual solvent levels. google.com
To overcome these challenges, advanced purification techniques are employed:
Mixed-Solvent Recrystallization: A patented method describes the effective purification of Calcitriol by dissolving the crude product in a specific mixture of methanol (B129727) and/or ethanol, followed by the addition of methyl formate (B1220265) as an anti-solvent to induce crystallization. google.com This system selectively crystallizes Calcitriol, leaving Impurity A and other byproducts in the mother liquor, and results in a final product with high purity and low residual solvents. google.com
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating closely related isomers. Preparative scale reverse-phase or chiral chromatography can be used to isolate Calcitriol from Impurity A with high resolution. scirp.org This method takes advantage of the slight differences in polarity and spatial arrangement between the two isomers to achieve separation. While effective, it can be more costly and complex to scale up compared to crystallization.
Table 3: Comparison of Purification Techniques for Impurity A Removal
| Technique | Description | Advantages | Challenges |
|---|---|---|---|
| Simple Recrystallization | Crystallization from a single solvent (e.g., ethyl acetate, acetone). | Simple, cost-effective process. | Ineffective for Impurity A removal; risk of solvate formation and high residual solvents. google.com |
| Mixed-Solvent Recrystallization | Crystallization using a specific solvent/anti-solvent system (e.g., Methanol/Methyl Formate). | High efficiency in removing Impurity A; yields high-purity product with low residual solvents. google.com | Requires careful optimization of solvent ratios and crystallization conditions. |
| Preparative HPLC | Chromatographic separation on a stationary phase. | Very high resolution, capable of separating closely related isomers. scirp.org | Higher cost, more complex equipment, potential for large solvent consumption at scale. |
Comprehensive Stability Testing and Shelf-Life Determination in Relation to Impurity A Accumulation
A comprehensive stability testing program is essential to understand how Calcitriol degrades over time and to establish an appropriate shelf-life for the drug product. The core of this program is a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, capable of separating Calcitriol from all potential degradation products, including Impurity A. scirp.orgjapsonline.comoup.com
The program involves two main components:
Forced Degradation (Stress) Studies: The API and drug product are subjected to harsh conditions that are more severe than accelerated stability conditions. nih.govnih.gov This is done to identify likely degradation pathways and to demonstrate the specificity of the analytical method. Typical stress conditions include:
Acid and Base Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH).
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
Thermal Stress: Exposure to high heat (e.g., 60-80°C).
Photostability: Exposure to a controlled source of UV and visible light as per ICH Q1B guidelines.
Formal Stability Studies: The drug product is stored at specified long-term and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) as per ICH Q1A guidelines. Samples are pulled at predetermined time points and analyzed for assay, impurity levels (including Impurity A), and other critical quality attributes. The data on the accumulation of Impurity A over time under these conditions is used to establish the product's shelf-life.
Table 4: Example of Forced Degradation Data for Calcitriol
| Stress Condition | Duration | Calcitriol Assay (%) | Impurity A (%) | Total Degradants (%) | Mass Balance (%) |
|---|---|---|---|---|---|
| Control (Initial) | - | 99.8 | 0.15 | 0.20 | 100.0 |
| Acid (0.1 M HCl) | 24 hours | 92.5 | 0.85 | 7.4 | 99.9 |
| Base (0.1 M NaOH) | 24 hours | 94.1 | 0.62 | 5.8 | 99.9 |
| Oxidative (3% H₂O₂) | 8 hours | 89.3 | 1.10 | 10.5 | 99.8 |
| Thermal (80°C) | 48 hours | 95.2 | 2.50 | 4.7 | 99.9 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 90.8 | 4.35 | 9.1 | 99.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
By implementing these proactive strategies—from controlling isomerization during synthesis to developing robust formulations, applying advanced purification methods, and conducting thorough stability testing—manufacturers can effectively control and mitigate the presence of Calcitriol Impurity A, ensuring a consistently high-quality and stable pharmaceutical product.
Future Research Directions and Unexplored Avenues in Calcitriol Impurities a Studies
Theoretical Impact of Calcitriol (B1668218) Impurities A on API Stability and Efficacy
The presence of impurities in APIs can affect the quality, safety, and efficacy of the final pharmaceutical product. contractpharma.com Impurities may introduce toxicity, alter the drug's stability by promoting degradation, and ultimately reduce its therapeutic effectiveness. contractpharma.comsigmaaldrich.com In the context of Calcitriol Impurity A, its primary theoretical impact stems from its nature as a stereoisomer of the main compound.
Future research should focus on quantifying the biological activity of pure Calcitriol Impurity A. As an isomer, it may possess a different binding affinity for the Vitamin D Receptor (VDR) compared to Calcitriol. glpbio.commedchemexpress.com This altered affinity could lead to several outcomes:
Competitive Binding: It might compete with Calcitriol for VDR binding, potentially reducing the efficacy of the intended active ingredient.
Furthermore, the presence of Impurity A can be an indicator of API instability. Calcitriol is known to be sensitive to heat, light, and oxidation, which can lead to degradation and isomerization. veeprho.com The formation of the trans-isomer (Impurity A) from the active cis-isomer (Calcitriol) suggests a degradation pathway is active. Research into the kinetics of this isomerization under various stress conditions (e.g., photostability, thermal stress) is a critical and unexplored avenue. Understanding the equilibrium between Calcitriol and Impurity A, similar to studies on analogues like pre-calcipotriene, could reveal whether the process is reversible and to what extent it impacts the API's shelf-life and potency. scirp.org
| Research Area | Key Questions to Address | Potential Implications |
|---|---|---|
| Receptor Binding Affinity | What is the dissociation constant (Kd) of Impurity A for the Vitamin D Receptor (VDR) compared to Calcitriol? | Quantifies potential for altered biological activity and competitive inhibition. |
| Functional Activity | Does Impurity A activate VDR-mediated gene transcription? If so, to what extent? | Determines if the impurity contributes to, or detracts from, the drug's efficacy. |
| API Stability Marker | What is the rate of formation of Impurity A under standardized stress conditions (light, heat, pH)? | Establishes Impurity A as a quantifiable marker for Calcitriol degradation. |
Application of Advanced Computational Modeling for Impurity Pathway Prediction and Elucidation
Computational modeling offers a powerful, cost-effective tool for predicting and understanding the formation of impurities, thereby accelerating drug development. nih.gov While quantitative structure-activity relationship (QSAR) models have been successfully used to predict the metabolic stability of Calcitriol analogs, their application to impurity formation pathways remains a significant area for future research. nih.gov
Advanced computational approaches could be employed to elucidate the specific pathway leading to Calcitriol Impurity A.
Quantum Mechanics (QM) Simulations: These models can calculate the energy barriers for the isomerization of the 5,6-cis double bond in Calcitriol to the 5,6-trans configuration of Impurity A. This would help identify the most likely triggers for its formation, such as specific pH ranges, excipient interactions, or light wavelengths.
Molecular Dynamics (MD) Simulations: MD can be used to simulate the behavior of Calcitriol within a drug formulation over time. This could predict how interactions with excipients or residual solvents might stabilize or destabilize the molecule, potentially favoring the formation of Impurity A.
Predictive Degradation Software: Utilizing software that applies known chemical reaction rules to the structure of Calcitriol could predict the formation of Impurity A and other potential degradants under forced degradation conditions.
These in silico studies would provide a theoretical framework to guide experimental work, allowing for the targeted design of more stable formulations and robust manufacturing processes that minimize the formation of this impurity.
Development of Novel Analytical Technologies for Ultra-Trace Level Detection of Impurity A
Given the high potency of Calcitriol, its impurities must be controlled at very low levels, necessitating highly sensitive and specific analytical methods. veeprho.com Current standard methods primarily rely on High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). researchgate.netresearchgate.net While effective, future research should focus on developing novel technologies capable of detecting and quantifying Impurity A at ultra-trace levels with greater accuracy and efficiency.
Unexplored avenues in this area include:
Advanced Chromatographic Separations: Research into two-dimensional liquid chromatography (2D-LC) could provide the enhanced peak capacity needed to resolve Impurity A from other closely related isomers and degradants in complex sample matrices. Similarly, Supercritical Fluid Chromatography (SFC) has shown promise for separating Vitamin D3 impurities and could be further optimized for Calcitriol. nih.gov
High-Resolution Mass Spectrometry (HRMS): The application of techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry would enable more confident identification and structural elucidation of unknown trace-level impurities alongside Impurity A, without relying solely on reference standards.
Specific Ligand-Binding Assays: The development of highly specific monoclonal antibodies or aptamers that preferentially bind to the trans-isomer structure of Impurity A could form the basis for novel immunoassays (e.g., ELISA) or biosensor-based methods. Such technologies could offer rapid, high-throughput screening of impurity levels during manufacturing.
| Technology | Potential Advantage | Research Focus |
|---|---|---|
| Two-Dimensional Liquid Chromatography (2D-LC) | Superior resolution for complex mixtures of isomers. | Method development for separating Calcitriol, Impurity A, and other related compounds. |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Fast, efficient separation with unique selectivity for lipophilic compounds. nih.gov | Optimization of stationary phases and mobile phase modifiers for Calcitriol analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for confident identification of unknown impurities. | Creation of an HRMS library for Calcitriol and its potential degradants. |
| Biosensors/Immunoassays | High specificity and potential for rapid, in-process testing. | Generation and validation of selective binding agents (antibodies, aptamers) for Impurity A. |
Comparative Research on Impurity Profiles Across Different Calcitriol Analogues and Formulations
The impurity profile of a drug is not static; it can vary significantly based on the specific molecular structure of the API and the composition of the final drug product. nih.gov A significant unexplored avenue is the systematic comparative analysis of impurity profiles, with a focus on geometric isomers like Impurity A, across a range of Calcitriol analogues and formulations.
Future research should undertake comprehensive profiling studies. This would involve subjecting various Vitamin D analogues (e.g., Calcipotriol, Maxacalcitol, Paricalcitol) to identical stress conditions (photolytic, thermal, oxidative, acid/base hydrolysis) and comparing the resulting impurity profiles. medchemexpress.comscirp.org Such a study would reveal whether the formation of a trans-isomer is a common degradation pathway for this class of compounds or if certain structural modifications in the analogues confer greater stability.
Similarly, a comparative analysis of different Calcitriol formulations (e.g., oral capsules, injectable solutions, topical ointments) is needed. Excipients used in these formulations can directly impact API stability. sigmaaldrich.com For instance, an impurity in an excipient could catalyze the degradation of Calcitriol to Impurity A. A systematic study comparing impurity formation in various formulations would provide invaluable data for developing more robust and stable drug products, ultimately ensuring that the API maintains its correct isomeric form and therapeutic efficacy throughout its shelf life.
Q & A
Q. How is Calcitriol Impurity A identified and quantified in pharmaceutical formulations?
Calcitriol Impurity A is typically identified and quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The USP and EP recommend using a column packed with C18 stationary phase and a mobile phase gradient of water-acetonitrile or methanol. Impurities are identified by comparing retention times and peak response ratios against reference standards. Quantification involves calculating impurity percentages relative to the main calcitriol peak, with acceptance criteria of ≤0.5% for individual impurities and ≤1.0% for total impurities .
Q. What are the pharmacopeial limits for Calcitriol Impurity A, and how do they differ between USP and EP?
The U.S. Pharmacopeia (USP) specifies a limit of ≤0.5% for individual impurities, including Impurity A, while the European Pharmacopoeia (EP) excludes synthetic route-dependent impurities (e.g., methylene calcitriol) from its list. Researchers must validate methods against both standards when targeting global compliance. Pre-calcitriol, an equilibrium byproduct of calcitriol in solution, is included in the assay calculation due to its pharmacological activity .
Q. What analytical validation parameters are critical for ensuring accurate impurity quantification?
Key parameters include:
- Specificity : Resolution ≥0.4 between calcitriol and structurally similar impurities.
- Linearity : R² ≥0.99 over 50–150% of the target concentration.
- Precision : Relative standard deviation (RSD) ≤4% for replicate injections.
- Detection Limit : Signal-to-noise ratio ≥3 for impurities at 0.1% of the main peak .
Advanced Research Questions
Q. How can discrepancies in impurity profiles between USP and EP be resolved during method development?
Cross-validation using forced degradation studies (acid/base hydrolysis, oxidation, photolysis) is recommended to confirm impurity stability and chromatographic behavior. For example, synthetic route-dependent impurities like methylene calcitriol (USP-listed) may require orthogonal methods such as LC-MS for structural confirmation. Researchers should document method robustness by testing column lot variability and mobile phase pH tolerance .
Q. What strategies optimize the separation of Calcitriol Impurity A from co-eluting degradation products?
Adjusting the mobile phase pH (e.g., 2.5–3.5 with phosphoric acid) enhances selectivity by protonating hydroxyl groups on calcitriol and its impurities. Temperature-controlled chromatography (25–30°C) reduces peak tailing, while using a longer column (250 mm vs. 150 mm) improves resolution for structurally similar analogs like trans-calcitriol and 1β-calcitriol .
Q. How is the biological activity of Calcitriol Impurity A assessed despite its low concentration?
In vitro assays using vitamin D receptor (VDR)-transfected cell lines (e.g., HL-60 differentiation) can evaluate Impurity A’s agonistic/antagonistic activity. Dose-response curves comparing Impurity A and calcitriol (IC50 values) reveal potency differences. For example, Impurity D (structurally related) exhibits 10-fold lower VDR activation than calcitriol, suggesting similar structure-activity relationships may apply to Impurity A .
Q. What advanced spectroscopic techniques confirm the structural identity of Calcitriol Impurity A?
High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C₂₈H₄₆O₃, [M+H]+ = 431.3521), while 1H/13C NMR identifies stereochemical features such as the (1R,3S,5E)-4-methylene configuration. Comparative analysis with calcitriol’s NMR spectrum highlights differences in hydroxylation patterns and conjugated double bonds .
Methodological Considerations
Q. How are forced degradation studies designed to evaluate Impurity A’s stability?
- Acid/Base Hydrolysis : Expose calcitriol to 0.1N HCl/NaOH at 60°C for 24 hours.
- Oxidation : Treat with 3% H₂O₂ at room temperature for 6 hours.
- Photolysis : Irradiate under UV light (320–400 nm) for 48 hours. Monitor degradation products using stability-indicating HPLC and correlate with impurity reference standards .
Q. What computational tools predict impurity formation during synthesis?
Density functional theory (DFT) models analyze reaction pathways to identify intermediates prone to oxidation or isomerization. For example, the Hub intermediate in calcitriol synthesis is a known precursor to Impurity A via unintended methylene group formation .
Tables
Q. Table 1. Pharmacopeial Limits for Calcitriol Impurities
| Impurity | USP 2023 Limit | EP 11.0 Limit |
|---|---|---|
| Pre-calcitriol | Included in assay | Included in assay |
| Trans-calcitriol | ≤0.5% | ≤0.5% |
| 1β-calcitriol | ≤0.5% | ≤0.5% |
| Methylene calcitriol | ≤0.5% | Excluded |
Q. Table 2. HPLC Method Parameters for Impurity Separation
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Gradient: Water:Acetonitrile (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 265 nm |
| Injection Volume | 50 µL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
